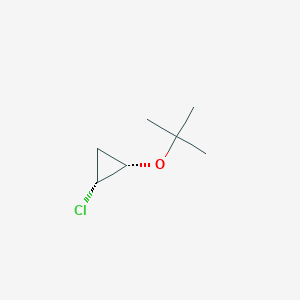
(1S,2R)-1-tert-Butoxy-2-chlorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-tert-Butoxy-2-chlorocyclopropane is a chiral cyclopropane derivative with a tert-butoxy group at the first carbon and a chlorine atom at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-tert-Butoxy-2-chlorocyclopropane typically involves the cyclopropanation of an appropriate olefin precursor. One common method includes the reaction of tert-butyl hydroperoxide with a chlorinated olefin in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-tert-Butoxy-2-chlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes, especially under basic conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of (1S,2R)-1-tert-Butoxy-2-hydroxycyclopropane or (1S,2R)-1-tert-Butoxy-2-aminocyclopropane.
Elimination: Formation of alkenes such as (1S)-1-tert-Butoxycyclopropene.
Oxidation: Formation of tert-butyl alcohol or tert-butyl peroxide.
Scientific Research Applications
(1S,2R)-1-tert-Butoxy-2-chlorocyclopropane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential intermediate in the synthesis of chiral drugs and bioactive compounds.
Material Science: Used in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (1S,2R)-1-tert-Butoxy-2-chlorocyclopropane involves its interaction with nucleophiles and electrophiles due to the presence of the chlorine atom and the tert-butoxy group. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-tert-Butoxy-2-chlorocyclopropane: The enantiomer of (1S,2R)-1-tert-Butoxy-2-chlorocyclopropane with similar chemical properties but different biological activity.
(1S,2R)-1-tert-Butoxy-2-bromocyclopropane:
(1S,2R)-1-tert-Butoxy-2-fluorocyclopropane: A fluorinated analog with unique electronic properties and potential use in medicinal chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a chlorine atom. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations.
Properties
CAS No. |
61899-14-7 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
(1R,2S)-1-chloro-2-[(2-methylpropan-2-yl)oxy]cyclopropane |
InChI |
InChI=1S/C7H13ClO/c1-7(2,3)9-6-4-5(6)8/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI Key |
NFDZSICYAOTAED-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H]1Cl |
Canonical SMILES |
CC(C)(C)OC1CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















